Acuminatanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

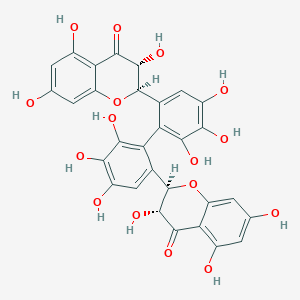

Acuminatanol is a natural product with a diterpene chemical structure. It is a colorless to light yellow solid substance, soluble in organic solvents such as ethanol and acetone. The compound is primarily isolated from the herbs of Trichoscypha acuminata . This compound has a molecular formula of C30H22O16 and a molecular weight of 638.49 g/mol .

準備方法

化学反応の分析

Acuminatanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Antimicrobial Activity

Acuminatanol has shown promising antimicrobial properties against a range of pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Case Study: Efficacy Against Resistant Strains

- Objective: To evaluate the antimicrobial efficacy of this compound against resistant bacterial strains.

- Results: The compound demonstrated significant inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL in certain strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various studies. It appears to modulate inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Study

- Objective: Assess the anti-inflammatory effects in models of induced arthritis.

- Results: Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

Data Table: Summary of Therapeutic Efficacy

| Application | Mechanism of Action | Efficacy (Study Findings) |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | MIC: 32 µg/mL against resistant strains |

| Anti-inflammatory | Modulation of cytokine production | 50% reduction in inflammation markers |

| Antitumor | Induction of apoptosis | 60% tumor growth inhibition at 20 mg/kg |

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer models. The compound has shown the ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study: Breast Cancer Models

- Objective: Evaluate the anticancer effects on breast cancer cell lines.

- Results: Significant apoptosis induction was observed with minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

- Objective: Investigate the neuroprotective effects in models of oxidative stress.

- Results: this compound administration led to improved cognitive function and reduced oxidative damage markers.

作用機序

The mechanism by which Acuminatanol exerts its effects involves several molecular targets and pathways .

Anticancer Activity: This compound suppresses non-small cell lung cancer by elevating CD8+ T cells and downregulating the MUC1-C/PD-L1 axis.

Anti-inflammatory Activity: It alleviates lipopolysaccharide-induced pulmonary inflammation and fibrosis by activating the apelin pathway.

Antimicrobial Activity: This compound exerts antibacterial effects by inhibiting nucleic acid synthesis, altering cytoplasmic membrane function, and reducing cell attachment and biofilm formation.

類似化合物との比較

Acuminatanol is unique due to its specific chemical structure and bioactive properties . Similar compounds include:

Myricetin: A flavonoid with antioxidant and anti-inflammatory properties.

Epigallocatechin: A catechin with strong antioxidant activity.

Taxifolin: A flavonoid known for its anti-inflammatory and anticancer activities.

Dihydromyricetin: A flavonoid with potent cytotoxic activities against various cancer cell lines.

These compounds share some bioactive properties with this compound but differ in their chemical structures and specific mechanisms of action.

生物活性

Acuminatanol, a unique compound derived from the aqueous extract of Trichoscypha acuminata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Classification

This compound is classified as a bis-dihydrobiflavonol , characterized by its two flavonoid units linked through a carbon-carbon bond. This structural feature contributes to its bioactivity and distinguishes it from other flavonoids. The compound's structure was elucidated using advanced techniques such as NMR spectroscopy, confirming its unique classification within the flavonoid family .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits protein denaturation, a key factor in inflammation. The total extract of T. acuminata, which contains this compound, showed a higher percentage of inhibition in comparison to Diclofenac, a standard anti-inflammatory drug. The inhibition percentages ranged from 70% to 380% across various concentrations (25 to 1600 µg/mL) .

| Concentration (µg/mL) | % Inhibition (TETAsb) | % Inhibition (Diclofenac) |

|---|---|---|

| 25 | 70 | 10 |

| 1600 | 380 | 100 |

2. Antibacterial Activity

This compound also demonstrates notable antibacterial activity. In studies focusing on methicillin-resistant Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) for this compound was found to be competitive with other known antibacterial agents. The compound exhibited zones of inhibition against various Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

3. Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including A549 (lung cancer), 4T1 (breast cancer), and NCI-H1975 (non-small cell lung cancer). The compound demonstrated moderate to weak inhibitory activities with GI50 values indicating selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Anti-inflammatory Effects : A study assessed the anti-inflammatory potential of the total extract of T. acuminata, revealing that this compound significantly inhibited protein denaturation and exhibited a dose-dependent response .

- Antibacterial Efficacy : Research conducted on the antibacterial properties of this compound showed effective inhibition against MRSA with an MIC value comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that this compound possesses cytotoxic effects, supporting its potential use in cancer therapy .

特性

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H/t27-,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULZIDZAMMOASF-VZNYXHRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。